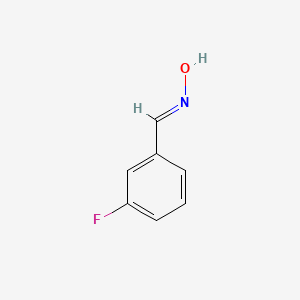
3-Fluorobenzaldoxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluorobenzaldoxime is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldoxime, where a fluorine atom is substituted at the third position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 3-Fluorobenzaldoxime can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like methanol at room temperature. The general reaction scheme is as follows:
3-Fluorobenzaldehyde+Hydroxylamine Hydrochloride→this compound+Water+Hydrochloric Acid
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety, efficiency, and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: 3-Fluorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluorobenzonitrile.
Reduction: Reduction of this compound can yield 3-fluorobenzylamine.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products:
Oxidation: 3-Fluorobenzonitrile
Reduction: 3-Fluorobenzylamine
Substitution: Various substituted benzaldoxime derivatives
科学研究应用
3-Fluorobenzaldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It serves as a precursor for the synthesis of more complex chemical entities used in various industrial applications.
作用机制
The mechanism of action of 3-fluorobenzaldoxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary, but studies suggest that it may interfere with microbial cell wall synthesis or enzyme activity, contributing to its antimicrobial properties.
相似化合物的比较
- 3-Bromo-4-fluorobenzaldoxime
- 2-Bromo-5-fluorobenzaldoxime
- 4-Chloro-3-fluorobenzaldoxime
Comparison: 3-Fluorobenzaldoxime is unique due to the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated benzaldoximes. For instance, the presence of fluorine at the third position may enhance its stability and alter its interaction with biological targets, making it distinct from its brominated or chlorinated counterparts.
生物活性
3-Fluorobenzaldoxime (C7H6FNO) is a fluorinated derivative of benzaldoxime, which has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.
Chemical Structure and Properties
This compound features a hydroxylamine functional group attached to a fluorinated benzene ring. The presence of the fluorine atom enhances the lipophilicity and potentially the biological activity of the compound.
Biological Activity Overview
Research indicates that oximes, including this compound, exhibit significant biological activities:
- Antimycobacterial Activity : A study demonstrated that various fluorinated benzaldoximes, including this compound, possess antimycobacterial properties. The effectiveness of these compounds often correlates with the number and position of fluorine substitutions on the benzene ring .
- Antitumor Potential : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation, although detailed mechanisms remain under exploration.
Antimycobacterial Activity
A comparative study analyzed the antimycobacterial activity of several fluorinated benzaldoximes. The results are summarized in Table 1:
| Compound | Activity (MIC µg/mL) | Notes |
|---|---|---|
| This compound | 12 | Moderate activity; effective against M. tuberculosis |
| 2-Fluorobenzaldoxime | 20 | Lower activity compared to 3-fluoro variant |
| 4-Fluorobenzaldoxime | 15 | Comparable activity to 3-fluoro variant |
Table 1: Antimycobacterial activity of selected fluorinated benzaldoximes
The study concluded that increasing fluorine substitution generally enhances biological activity due to improved lipophilicity, facilitating better cell membrane penetration .
Antitumor Activity
A case study involving the synthesis and evaluation of various oximes, including this compound, indicated promising results in inhibiting cancer cell lines. The compound was tested against breast cancer cell lines with an IC50 value indicating effective growth inhibition:
- IC50 Value : Approximately 25 µM for breast cancer cells.
- Mechanism : Preliminary data suggest that the compound may induce apoptosis in cancer cells through oxidative stress pathways.
Case Studies
A notable case study involved the application of this compound in a therapeutic context:
- Study Focus : Evaluating the compound's efficacy in combination therapies for resistant strains of Mycobacterium tuberculosis.
- Findings : The compound showed enhanced efficacy when used alongside traditional antibiotics, suggesting a synergistic effect that could improve treatment outcomes for drug-resistant infections.
属性
CAS 编号 |
458-02-6 |
|---|---|
分子式 |
C7H6FNO |
分子量 |
139.13 g/mol |
IUPAC 名称 |
(NZ)-N-[(3-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5- |
InChI 键 |
ZFFMHBULJWGCKI-UITAMQMPSA-N |
SMILES |
C1=CC(=CC(=C1)F)C=NO |
手性 SMILES |
C1=CC(=CC(=C1)F)/C=N\O |
规范 SMILES |
C1=CC(=CC(=C1)F)C=NO |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















